An In-depth Technical Guide to 3-Pyridin-4-ylaniline: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 3-Pyridin-4-ylaniline: A Privileged Scaffold in Medicinal Chemistry
Abstract
This technical guide offers a comprehensive examination of 3-Pyridin-4-ylaniline (CAS No: 40034-44-4), a heterocyclic aromatic amine of considerable interest to researchers, medicinal chemists, and drug development professionals. As a prominent "privileged scaffold," its structural motif, combining a reactive aniline ring with a hydrogen-bond accepting pyridine moiety, is frequently embedded in pharmacologically active agents, most notably kinase inhibitors. This document provides an in-depth analysis of its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling is presented, accompanied by an exploration of its chemical reactivity. Furthermore, the guide elucidates the critical role of the 3-pyridin-4-ylaniline core in modern drug discovery, contextualized by its interaction with biological targets.
Introduction: The Significance of a Biaryl Amine Scaffold
3-Pyridin-4-ylaniline is a biaryl amine that represents a cornerstone in the design of targeted therapeutics.[1] Its utility is derived from the synergistic combination of its two core components: the aniline moiety, which provides a versatile handle for synthetic modification, and the pyridine ring, which can engage in crucial hydrogen bonding interactions with biological targets. This unique arrangement has established the pyridinylaniline framework as a key intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1] While the intrinsic biological activity of 3-pyridin-4-ylaniline itself is not extensively documented, its true value lies in its role as a foundational building block for creating more complex and potent molecules.[1]
Molecular Structure and Identification
The core structure of 3-Pyridin-4-ylaniline consists of an aniline ring substituted at the 3-position with a pyridin-4-yl group. This arrangement results in a molecule with distinct electronic and conformational properties that are pivotal to its function in medicinal chemistry.
Caption: 2D structure of 3-Pyridin-4-ylaniline.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-pyridin-4-ylaniline | [2] |
| CAS Number | 40034-44-4 | [2] |
| Molecular Formula | C₁₁H₁₀N₂ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| InChI Key | BDSBSHZVSVKIHM-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NC=C2 |[2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Pyridin-4-ylaniline is essential for its application in synthesis and drug design. While comprehensive experimental data is not extensively published, the following tables summarize key properties based on available data and theoretical predictions.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid | |
| Melting Point | 167 °C | |
| Boiling Point (Predicted) | 353.6±25.0 °C | |
| Density (Predicted) | 1.133±0.06 g/cm³ | |
| pKa (most basic - Pyridine N, Predicted) | 5.33±0.26 | |
| XLogP3 | 1.8 | [2] |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | [2] |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 | |
Spectroscopic Characterization (Predicted)
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyridine rings. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing pyridine ring.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H (ortho to N) | ~8.6 | Doublet |
| Pyridine H (meta to N) | ~7.4 | Doublet |
| Aniline H (ortho to NH₂) | ~6.8 - 7.0 | Multiplet |
| Aniline H (para to NH₂) | ~6.7 | Triplet |
| Aniline H (meta to NH₂) | ~7.2 | Triplet |
| Aniline H (adjacent to pyridine) | ~7.3 | Singlet |
| NH₂ | ~3.5 - 4.5 | Broad Singlet |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C (ortho to N) | ~150 |
| Pyridine C (meta to N) | ~121 |
| Pyridine C (para to N) | ~148 |
| Aniline C-NH₂ | ~147 |
| Aniline C (ortho to NH₂) | ~115 - 118 |
| Aniline C (para to NH₂) | ~115 |
| Aniline C (meta to NH₂) | ~130 |
| Aniline C (ipso-pyridine) | ~138 |
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3450 - 3250 | N-H stretch (amine) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | C=C and C=N ring stretching |
| 1620 - 1550 | N-H bend (amine) |
| 1340 - 1250 | Aromatic C-N stretch |
3.1.4. Mass Spectrometry (MS)
In a mass spectrum, 3-Pyridin-4-ylaniline is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
Table 6: Predicted Mass Spectrometry Data
| m/z | Interpretation |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 143 | [M-HCN]⁺ |
| 115 | [M-C₅H₅N]⁺ |
Synthesis and Reactivity
The synthesis of 3-Pyridin-4-ylaniline is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and versatile method allows for the formation of the critical C-C bond between the aniline and pyridine rings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the synthesis of 3-Pyridin-4-ylaniline from commercially available starting materials.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is chosen for its high efficiency in catalyzing C-C bond formation.
-
Base: An inorganic base like potassium carbonate is essential to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Pyridin-4-ylaniline.
Caption: Synthetic workflow for 3-Pyridin-4-ylaniline.
Chemical Reactivity
The reactivity of 3-Pyridin-4-ylaniline is dictated by its two key functional moieties: the aniline and the pyridine rings.
-
Aniline Moiety: The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[3] This makes the positions ortho and para to the amino group susceptible to reactions like halogenation, nitration, and sulfonation.[3] However, the strong activating nature can sometimes lead to polysubstitution.[4] The amino group itself can act as a nucleophile, participating in reactions such as acylation and alkylation.
-
Pyridine Moiety: The pyridine ring is electron-deficient and generally undergoes electrophilic substitution with difficulty, preferring reaction at the 3-position.[5] Conversely, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[6] The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated.
Applications in Drug Discovery and Medicinal Chemistry
The 3-pyridin-4-ylaniline scaffold is a highly valued "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Mechanism of Action as a Kinase Inhibitor Scaffold:
The efficacy of the pyridinylaniline scaffold in kinase inhibition stems from its ability to mimic the adenine part of ATP, the natural substrate for kinases.
-
Hinge Binding: The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase's ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.
-
Versatile Substitution: The aniline ring provides a convenient point for chemical modification. By introducing various substituents on the aniline ring, medicinal chemists can fine-tune the molecule's properties to enhance potency, improve selectivity for the target kinase, and optimize pharmacokinetic parameters like solubility and metabolic stability.
Caption: Interaction of the 3-pyridin-4-ylaniline scaffold within a kinase ATP-binding pocket.
Conclusion
3-Pyridin-4-ylaniline stands out as a molecule of significant synthetic and medicinal value. Its straightforward synthesis via robust cross-coupling methodologies, combined with the versatile reactivity of its constituent aniline and pyridine rings, makes it an invaluable building block for the construction of complex molecular architectures. The proven success of the pyridinylaniline scaffold in the design of potent kinase inhibitors underscores its importance in modern drug discovery. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of 3-Pyridin-4-ylaniline in the pursuit of novel therapeutic agents. The continued exploration of structure-activity relationships around this core will undoubtedly pave the way for the development of next-generation medicines with enhanced efficacy and safety profiles.
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Figure 1. The target molecule and potential, structurally similar impurities.
